![molecular formula C18H17ClN2O4 B4111018 2-chlorobenzyl N-benzoylglycylglycinate](/img/structure/B4111018.png)
2-chlorobenzyl N-benzoylglycylglycinate
Overview
Description
2-chlorobenzyl N-benzoylglycylglycinate (CBGG) is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of N-acyl amino acid derivatives and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-chlorobenzyl N-benzoylglycylglycinate is not fully understood. However, it is believed to inhibit bacterial growth by disrupting the cell membrane and interfering with protein synthesis. 2-chlorobenzyl N-benzoylglycylglycinate has also been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
2-chlorobenzyl N-benzoylglycylglycinate has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to reduce inflammation in animal models of arthritis and has been studied for its potential use in treating inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-chlorobenzyl N-benzoylglycylglycinate is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Future Directions
There are several potential future directions for research on 2-chlorobenzyl N-benzoylglycylglycinate. One area of interest is the development of 2-chlorobenzyl N-benzoylglycylglycinate-based antibiotics for the treatment of bacterial infections. Additionally, 2-chlorobenzyl N-benzoylglycylglycinate may have potential as an anti-inflammatory agent for the treatment of various inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
2-chlorobenzyl N-benzoylglycylglycinate has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-chlorobenzyl N-benzoylglycylglycinate has shown potential as an anti-inflammatory agent and has been studied for its effect on the immune system.
properties
IUPAC Name |
(2-chlorophenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-15-9-5-4-8-14(15)12-25-17(23)11-20-16(22)10-21-18(24)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNWVQXKIKZDLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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